5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Overview
Description
Synthesis Analysis
Thiophene derivatives are typically synthesized through various organic reactions, including the Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of diverse arylthiophene-2-carbaldehyde compounds with significant yields. The cross-coupling involves arylboronic pinacol esters/acids to produce novel compounds that exhibit a range of biological activities (Ali et al., 2013). Another method involves a "four-component" assembly using styrylmalonates with 5-phenylthiophene-2-carbaldehyde, promoted by GaCl3, which results in polyaromatic thiophene structures through a high diastereoselective process (Borisov et al., 2019).
Molecular Structure Analysis
The molecular structure of thiophene derivatives like 5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde is characterized by the presence of multiple thiophene rings, which contribute to their unique electronic and absorption properties. These structures exhibit intense color and strong absorption in the near UV spectral region, indicative of their complex molecular arrangements and potential for material science applications (Borisov et al., 2019).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, including thioacetalization, chloromethylation, and oxidation. These reactions result in the formation of compounds with different functional groups and increased molecular complexity. For instance, the reaction of 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde with various reagents leads to the formation of compounds with sulfanyl, dithiane, and sulfonyl groups, demonstrating the versatile chemistry of thiophene derivatives (Papernaya et al., 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives are influenced by their molecular structures. The presence of thiophene rings and various substituents affects their solubility, melting points, and optical properties. For example, the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles with thiophene cores demonstrates the impact of thiophene substitution on solubility in organic solvents and fluorescence properties, highlighting the relationship between molecular structure and physical properties (Tokárová et al., 2018).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as reactivity, stability, and electronic characteristics, are pivotal for their application in various fields. The ability to undergo selective chemical reactions, such as Suzuki-Miyaura coupling and metal-free cascade reactions, enables the synthesis of complex thiophene-based structures with specific chemical properties. These properties are essential for exploring their use in materials science, organic electronics, and as intermediates in pharmaceuticals (Hergert et al., 2018).
Scientific Research Applications
Covalent Organic Frameworks (COFs)
- Field : Material Science
- Application : This compound can be used as monomers to synthesize COF materials .
Synthesis of Thiophene Derivatives
- Field : Medicinal Chemistry
- Application : Thiophene-based analogs, potentially including “5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Method : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Drug Delivery Systems
- Field : Biomedical Engineering
- Application : This compound can be used as linkers in the synthesis of Covalent Organic Frameworks (COFs), which have potential applications in drug delivery systems .
Fluorescent Brightener
- Field : Material Science
- Application : Compounds similar to “5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde”, such as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, are used as optical brighteners which convert UV light into visible light . They are also used as fluorescent brighteners for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating and printing ink .
Organic Semiconductors
- Field : Material Science
- Application : Thiophene-mediated molecules, potentially including “5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde”, have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Future Directions
properties
IUPAC Name |
5-[5-(5-formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2S3/c15-7-9-1-3-11(17-9)13-5-6-14(19-13)12-4-2-10(8-16)18-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEGPDBHSBKYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402754 | |
Record name | [1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde | |
CAS RN |
13130-50-2 | |
Record name | [2,2′:5′,2′′-Terthiophene]-5,5′′-dicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13130-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.